Home > Products > Screening Compounds P105173 > N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide - 2309343-39-1

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Catalog Number: EVT-2514351
CAS Number: 2309343-39-1
Molecular Formula: C21H22N8O2
Molecular Weight: 418.461
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: These are a series of novel derivatives synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline. Preliminary antimicrobial activity testing revealed good to moderate activity against various microorganisms. []
  • Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine structure with N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. The variations lie in the substitutions at the 3-position of the triazolopyridazine ring.

(1,2,4)triazolo-(3,4-b),(1,3,4)-thiadiazole-6-yl)(o-tolylamino)methylazetidin-2-one Derivatives

  • Compound Description: These are Mannich base derivatives synthesized from the parent compound 3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine. They demonstrated a broad spectrum of antibacterial and antifungal activities, albeit with lower potency compared to other compounds in the study. Notably, compounds 22 and 26 exhibited the most potent activity within this series. []

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Relevance: This compound, like N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, contains the [, , ]triazolo[4,3-b]pyridazine scaffold. Understanding the metabolic liabilities of SGX523, particularly the formation of M11, can offer insights for designing safer and more effective analogs of the target compound.

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417) & 6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: These compounds are functionally selective for specific non-α1 GABAA receptors and were investigated for their potential as anxiolytics with reduced dependence liability compared to benzodiazepines. []
  • Relevance: These compounds, alongside N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, demonstrate the versatility of the [, , ]triazolo[4,3-b]pyridazine core for interacting with diverse pharmacological targets.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: The structural similarity to N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, particularly the shared [, , ]triazolo[4,3-b]pyridazine moiety, highlights the importance of assessing the metabolic profile and potential for bioactivation of the target compound.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: This analog of Compound 1 aimed to mitigate bioactivation by introducing a metabolic soft spot on the naphthyridine ring. While the primary metabolism shifted to the alkoxy substituent, glutathione conjugation and covalent binding were still observed, albeit to a lesser extent. []
  • Relevance: This example emphasizes the challenges in predicting and mitigating bioactivation in compounds containing the [, , ]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,5-naphthyridine core, further emphasizing the need for thorough metabolic profiling of N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide.

N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

  • Compound Description: This compound is a known inhibitor of the first domain of human bromodomain BRD4. []
Overview

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that falls under the category of small molecules. It is characterized by a unique structure that integrates various heterocyclic components, making it a subject of interest in medicinal chemistry and pharmacology. The compound is not currently approved for any medical use, and its research status is primarily experimental.

Source

This compound has been identified in various chemical databases, including DrugBank and PubChem, where it is cataloged with specific identifiers such as the Chemical Abstracts Service number 2309804-47-3. Its molecular formula is C19H18N6O2, and it has a molecular weight of approximately 362.4 g/mol .

Classification

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide belongs to several chemical classes:

  • Organic Compounds: It contains carbon-based structures.
  • Heterocycles: The compound features multiple heterocyclic rings, including triazole and pyridazine.
  • Amides: The presence of an amide functional group characterizes its reactivity and interaction potential.
Synthesis Analysis

Methods

The synthesis of N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, general methods for synthesizing similar compounds include:

  1. Formation of Heterocycles: Utilizing cyclization reactions to form triazole and pyridazine rings.
  2. Azetidine Formation: Employing nucleophilic substitution or cyclization methods to introduce the azetidine moiety.
  3. Amide Bond Formation: Reacting carboxylic acids with amines to create the amide linkage.

Technical Details

The synthesis may require controlled conditions such as temperature and pH adjustments to ensure the stability of intermediates and the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure at each stage of synthesis.

Molecular Structure Analysis

Structure

The molecular structure of N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be described using several identifiers:

  • IUPAC Name: N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
  • SMILES Notation: CN(C(C)=O)C1=CC=CC(=C1)C1=NN=C2C=CC(=NN12)C1=CC=CC=C1
    This notation provides a way to represent the compound's structure in a linear format.

Data

The molecular weight is approximately 362.4 g/mol with a chemical formula of C19H18N6O2. The compound exhibits several functional groups that influence its chemical behavior and potential biological activity.

Chemical Reactions Analysis

Reactions

While specific reactions involving N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide are not extensively documented, compounds with similar structures often participate in:

  1. Nucleophilic Substitution: Reactions involving nucleophiles attacking electrophilic centers.
  2. Cycloaddition Reactions: These may occur due to the presence of reactive double bonds within the heterocyclic rings.

Technical details regarding reaction conditions (solvents, catalysts) would depend on the specific transformations being studied.

Mechanism of Action

Process

Data

Research into similar compounds suggests that they may inhibit certain pathways or modulate receptor activity through competitive inhibition or allosteric modulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 362.4 g/mol
  • Density: Not specified
  • Solubility: Likely varies based on solvent polarity due to its complex structure.

Chemical Properties

The compound's reactivity can be inferred from its functional groups:

  • Amide Group: Typically involved in hydrogen bonding and can influence solubility.
  • Heterocyclic Rings: May participate in π-stacking interactions or coordination with metal ions.
Applications

Scientific Uses

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is primarily explored for its potential therapeutic applications in drug discovery. Its unique structural features may provide avenues for developing new treatments targeting various diseases through mechanisms involving enzyme inhibition or receptor modulation.

Properties

CAS Number

2309343-39-1

Product Name

N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(4-oxoquinazolin-3-yl)propanamide

Molecular Formula

C21H22N8O2

Molecular Weight

418.461

InChI

InChI=1S/C21H22N8O2/c1-14-23-24-18-7-8-19(25-29(14)18)28-11-15(12-28)26(2)20(30)9-10-27-13-22-17-6-4-3-5-16(17)21(27)31/h3-8,13,15H,9-12H2,1-2H3

InChI Key

CONGGNPQMVOIDQ-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CCN4C=NC5=CC=CC=C5C4=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.